Cas no 24219-87-2 (Benzenamine,4-[2-nitro-4-(trifluoromethyl)phenoxy]-)
24219-87-2 structure
Product Name:Benzenamine,4-[2-nitro-4-(trifluoromethyl)phenoxy]-
CAS No:24219-87-2
MF:C13H9F3N2O3
MW:298.217373609543
CID:276766
PubChem ID:146906
Update Time:2025-04-19
Benzenamine,4-[2-nitro-4-(trifluoromethyl)phenoxy]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,4-[2-nitro-4-(trifluoromethyl)phenoxy]-
- 4-[2-nitro-4-(trifluoromethyl)phenoxy]aniline
- 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzeneamine
- Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)-
- DTXSID00178915
- 24219-87-2
-
- Inchi: 1S/C13H9F3N2O3/c14-13(15,16)8-1-6-12(11(7-8)18(19)20)21-10-4-2-9(17)3-5-10/h1-7H,17H2
- InChI Key: SQOIKGXTSAWZTO-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(C=1)[N+](=O)[O-])OC1C=CC(=CC=1)N)(F)F
Computed Properties
- Exact Mass: 298.05657
- Monoisotopic Mass: 298.057
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 81.1Ų
Experimental Properties
- Density: 1.436
- Boiling Point: 369.8°Cat760mmHg
- Flash Point: 177.5°C
- Refractive Index: 1.573
- PSA: 78.39
Benzenamine,4-[2-nitro-4-(trifluoromethyl)phenoxy]- Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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